molecular formula C23H26N4O5S B11504824 {4-[(2-methylpropyl)sulfonyl]-6-nitro-1-phenyl-1H-indazol-3-yl}(piperidin-1-yl)methanone

{4-[(2-methylpropyl)sulfonyl]-6-nitro-1-phenyl-1H-indazol-3-yl}(piperidin-1-yl)methanone

Cat. No.: B11504824
M. Wt: 470.5 g/mol
InChI Key: TUHBLDVWQSPSNB-UHFFFAOYSA-N
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Description

4-(2-METHYLPROPANESULFONYL)-6-NITRO-1-PHENYL-3-(PIPERIDINE-1-CARBONYL)-1H-INDAZOLE is a complex organic compound that features a piperidine ring, a nitro group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYLPROPANESULFONYL)-6-NITRO-1-PHENYL-3-(PIPERIDINE-1-CARBONYL)-1H-INDAZOLE typically involves multiple steps, including the formation of the indazole core, introduction of the nitro group, and subsequent functionalization with the piperidine and sulfonyl groups. Common synthetic routes may involve:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted benzenes.

    Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

    Piperidine Functionalization: The piperidine moiety can be attached through amide bond formation using piperidine and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-METHYLPROPANESULFONYL)-6-NITRO-1-PHENYL-3-(PIPERIDINE-1-CARBONYL)-1H-INDAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and Pd/C catalyst.

    Reduction: Hydrogen gas and Pd/C catalyst or other reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine derivative.

    Substitution of Sulfonyl Group: Formation of sulfonamide or sulfone derivatives.

Scientific Research Applications

4-(2-METHYLPROPANESULFONYL)-6-NITRO-1-PHENYL-3-(PIPERIDINE-1-CARBONYL)-1H-INDAZOLE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine moiety.

    Pharmacology: The compound can be studied for its potential as an inhibitor of specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-METHYLPROPANESULFONYL)-6-NITRO-1-PHENYL-3-(PIPERIDINE-1-CARBONYL)-1H-INDAZOLE would depend on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The piperidine moiety is known to interact with various biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-sulfonamide share structural similarities.

    Indazole Derivatives: Compounds like 1H-indazole-3-carboxamide and 1H-indazole-3-sulfonamide.

Uniqueness

4-(2-METHYLPROPANESULFONYL)-6-NITRO-1-PHENYL-3-(PIPERIDINE-1-CARBONYL)-1H-INDAZOLE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitro group and a sulfonyl group in the same molecule is relatively uncommon and can lead to unique interactions with biological targets.

Properties

Molecular Formula

C23H26N4O5S

Molecular Weight

470.5 g/mol

IUPAC Name

[4-(2-methylpropylsulfonyl)-6-nitro-1-phenylindazol-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C23H26N4O5S/c1-16(2)15-33(31,32)20-14-18(27(29)30)13-19-21(20)22(23(28)25-11-7-4-8-12-25)24-26(19)17-9-5-3-6-10-17/h3,5-6,9-10,13-14,16H,4,7-8,11-12,15H2,1-2H3

InChI Key

TUHBLDVWQSPSNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)C1=CC(=CC2=C1C(=NN2C3=CC=CC=C3)C(=O)N4CCCCC4)[N+](=O)[O-]

Origin of Product

United States

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